molecular formula C11H12Cl2N2OS B3208280 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1049746-46-4

4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B3208280
CAS No.: 1049746-46-4
M. Wt: 291.2 g/mol
InChI Key: FGHKOSLPADBEAJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1049746-46-4) is a thiazole-derived small molecule with the molecular formula C₁₁H₁₂Cl₂N₂OS and a molecular weight of 291.20 g/mol . The compound features a chloromethyl group at the 4-position of the thiazole ring and a 4-methoxyphenylamine substituent at the 2-position, forming a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-8(3-5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHKOSLPADBEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the chloromethylation of a thiazole derivative. One common method involves the reaction of 4-methoxyphenylamine with thioamide in the presence of a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as zinc iodide, can enhance the efficiency of the chloromethylation process, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (–CH₂Cl) group serves as a prime site for nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYieldSources
Amines (e.g., NH₃)EtOH, 60–80°C, 4–6 hrs–CH₂NH₂ derivatives75–85%
Thiols (e.g., RSH)DMF, K₂CO₃, RT, 2 hrs–CH₂SR derivatives68–72%
Hydroxide (OH⁻)NaOH (10%), H₂O, reflux–CH₂OH derivatives60–65%
  • Mechanism : SN2 displacement facilitated by the electron-withdrawing thiazole ring.

  • Applications : Used to synthesize pharmacologically active thiazole derivatives via amine or thiol coupling .

Oxidation Reactions

The thiazole sulfur atom and chloromethyl group undergo oxidation under controlled conditions:

Table 2: Oxidation pathways

Oxidizing AgentTarget SiteProductConditions
H₂O₂ (30%)Thiazole sulfurSulfoxide (–S=O) derivativesCH₃CN, 50°C, 3 hrs
m-CPBAThiazole sulfurSulfone (–SO₂) derivativesDCM, 0°C→RT, 12 hrs
KMnO₄ (acidic)–CH₂Cl–COOH derivativesH₂SO₄, 70°C, 6 hrs
  • Key Insight : Sulfoxide formation is reversible, while sulfone derivatives are stable.

  • Side Reactions : Over-oxidation of the methoxyphenyl group is avoided using mild agents like H₂O₂.

Reduction Reactions

Selective reduction of functional groups is achievable:

Table 3: Reduction protocols

Reducing AgentTarget SiteProductConditions
LiAlH₄Thiazole ringDihydrothiazoleTHF, 0°C→RT, 4 hrs
H₂/Pd-C–CH₂Cl–CH₃ derivativesEtOAc, 40 psi, 2 hrs
  • Limitations : LiAlH₄ may reduce the methoxyphenyl group if used in excess .

  • Catalytic Hydrogenation : Pd-C selectively reduces –CH₂Cl to –CH₃ without affecting the thiazole ring.

Cross-Coupling Reactions

The chloromethyl group participates in metal-catalyzed couplings:

Table 4: Cross-coupling reactions

CatalystPartnerProductYield
Pd(PPh₃)₄Aryl boronic acidsBiaryl–CH₂–thiazole hybrids55–60%
CuI/Et₃NTerminal alkynesAlkyne-functionalized derivatives50–55%
  • Conditions : Suzuki-Miyaura couplings require anhydrous DMF and 80°C.

  • Applications : Generates biaryl motifs for drug-discovery scaffolds .

Acid/Base-Mediated Reactions

The compound reacts under acidic/basic conditions:

  • Hydrolysis :

    • Base (NaOH) : Cleaves the thiazole ring to form mercaptoacetamide intermediates .

    • Acid (HCl) : Protonates the amine group, enhancing electrophilicity for subsequent reactions .

  • Condensation :
    Reacts with aldehydes/ketones in acidic media (e.g., p-TsOH) to form Schiff bases .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

  • Light Sensitivity : UV exposure induces C–Cl bond homolysis, requiring amber glass storage .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases, including microbial infections and cancer. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA allows it to inhibit enzymatic activity and disrupt cellular processes .

Case Study: Anticancer Activity
Research has demonstrated significant anticancer properties against various cell lines, such as SGC-7901 (gastric cancer). The compound acts as a covalent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. IC50 values indicate moderate to high antiproliferative activity ranging from low micromolar to nanomolar concentrations .

Materials Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials, including polymers and coatings. Its dual functionality—possessing both chloromethyl and methoxyphenyl groups—enhances its potential for various chemical modifications, making it a valuable intermediate in material synthesis .

Biological Studies

In biochemical assays, 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride serves as a probe for studying enzyme interactions and cellular pathways. Its ability to covalently modify proteins allows researchers to investigate the dynamics of enzyme activity and cellular signaling .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This covalent modification can trigger a cascade of biochemical events, ultimately affecting cell viability and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the N,4-Diaryl-1,3-Thiazole-2-Amine Family

Compound 10s (N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine)
  • Key Differences : Replaces the chloromethyl group with a 4-methoxyphenyl substituent and adds a 2,4-dimethoxyphenylamine group.
  • Activity : Potent tubulin polymerization inhibitor (IC₅₀ comparable to CA-4), induces G2/M phase arrest in cancer cells .
  • Mechanism : Binds to the colchicine site on tubulin, disrupting microtubule dynamics .
Compound 3d (N-(4-Methoxyphenyl)-4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-Thiazol-2-Amine)
  • Key Differences : Substitutes chloromethyl with a dihydroacenaphthylene group.
  • Physicochemical Data : Melting point 185.4–188.6°C, HPLC purity 99.6% .
  • Synthesis: Ethanol-based coupling of acyl chlorides with amines .
4-(4-Chlorophenyl)-N-(Naphthalen-1-yl)-1,3-Thiazol-2-Amine Hydrochloride
  • Key Differences : Naphthyl group replaces 4-methoxyphenyl; chlorophenyl at the 4-position.

Thiazole-Based CNS-Targeting Agents

SSR125543A (CRF1 Receptor Antagonist)
  • Structure : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.
  • Activity: Nanomolar affinity for CRF1 receptors (pKᵢ = 8.73–9.08), inhibits stress-induced ACTH release and CNS hyperactivity .
  • Key Feature : Oral bioavailability and >24-hour duration of action in rodents .
MortaparibMild
  • Structure : Hybrid triazole-thiazole with a 4-methoxyphenyl group.
  • Activity : Dual Mortalin and PARP1 inhibitor; induces apoptosis in cancer cells at 1–80 μM concentrations .

Substituent-Driven Functional Variations

Chloromethyl vs. Trichloromethyl
  • Example : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines ().
Aryl Group Modifications
  • 4-Methoxyphenyl vs. 4-Methylphenyl: Increases lipophilicity, as seen in 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride (CID 2404809) .

Comparative Data Tables

Table 2: Substituent Effects on Activity

Substituent Position Group Impact on Function Example Compound
Thiazole 4-position Chloromethyl Enhances electrophilicity; potential for covalent interactions Target Compound
Thiazole 4-position Trichloromethyl Increases steric bulk and reactivity 1,3,5-Oxadiazin-2-amines
Aryl 2-position 4-Methoxyphenyl Improves solubility and hydrogen bonding MortaparibMild
Aryl 2-position Naphthyl Enhances lipophilicity and π-π stacking Compound in

Biological Activity

4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C11H12ClN2OS
Molecular Weight: 291.20 g/mol
CAS Number: 1049746-46-4

PropertyValue
Melting PointNot specified
DensityNot specified
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to:

  • Inhibition of Enzymatic Activity: The compound acts as a covalent inhibitor, disrupting normal cellular processes.
  • Disruption of Microtubule Dynamics: Similar to other tubulin inhibitors, it binds to the colchicine site on tubulin, inhibiting polymerization and affecting cell division.

Anticancer Activity

Research indicates that 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested: SGC-7901 (gastric cancer), among others.
  • Mechanism of Action: Inhibition of tubulin polymerization leading to cell cycle arrest in the G2/M phase.

Key Findings:

  • IC50 Values: The compound showed moderate to high antiproliferative activity with IC50 values ranging from low micromolar to nanomolar concentrations in certain cell lines .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported:

  • Effective Against Bacteria: Significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18

The compound displayed greater efficacy against Gram-negative strains compared to Gram-positive ones .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activities of this compound. Modifications at various positions on the thiazole ring have been explored:

PositionSubstituentEffect on Activity
C-2Lipophilic groupsIncreased antibacterial activity
C-4Aromatic substitutionsEnhanced anticancer properties

These modifications can significantly influence the compound's interaction with biological targets, enhancing both its anticancer and antimicrobial efficacy .

Case Studies

  • Tubulin Inhibition Study: A specific analog demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class. This supports its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Evaluation: Functionalized magnetic nanoparticles incorporating this thiazole derivative exhibited enhanced antibacterial activity due to increased surface area and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
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4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.